4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide is a compound that features a benzothiazole moiety linked to a butanamide chain with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide typically involves the reaction of benzo[d]thiazole derivatives with appropriate butanamide precursors. One common method involves the use of palladium-catalyzed Heck coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of organic solvents such as tetrahydrofuran and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: This compound features a pyrazine ring instead of a butanamide chain and has different biological activities.
N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide: This compound has a cyclohexane ring, which can influence its chemical properties and interactions.
Uniqueness
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiazole and phenylsulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-16(19-17-18-14-9-4-5-10-15(14)23-17)11-6-12-24(21,22)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUOPTREBHUWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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